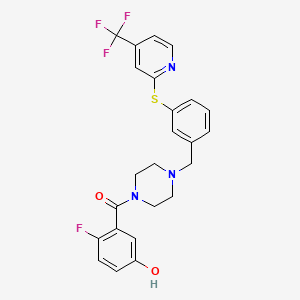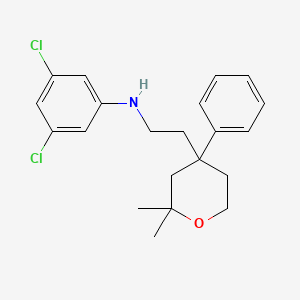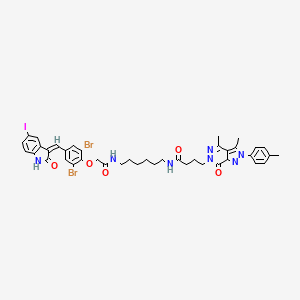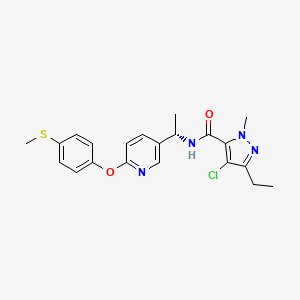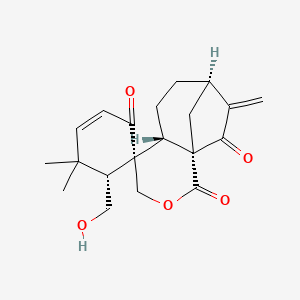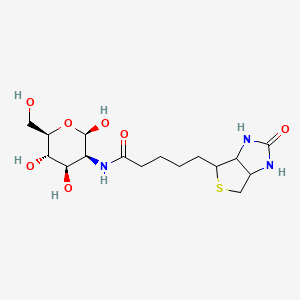
Mannosamine-biotin adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The mannosamine-biotin adduct is a compound formed by the conjugation of mannosamine, a derivative of mannose, with biotin, a vitamin known for its role in cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the mannosamine-biotin adduct typically involves the conjugation of mannosamine with biotin through a series of chemical reactions. One common method involves dissolving mannosamine and biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then allowing them to react under controlled conditions . The reaction may be catalyzed by agents that facilitate the formation of a stable bond between the two molecules.
Industrial Production Methods: While specific industrial production methods for the this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The mannosamine-biotin adduct can undergo various chemical reactions, including:
Oxidation: The adduct may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the adduct, potentially altering its biological activity.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the adduct.
Applications De Recherche Scientifique
The mannosamine-biotin adduct has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The adduct is employed in studies involving glycosylation and cell surface labeling.
Industry: The adduct is used in the production of diagnostic tools and biosensors.
Mécanisme D'action
The mannosamine-biotin adduct exerts its effects through several mechanisms:
Molecular Targets: The adduct can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in immune response and metabolic processes.
Comparaison Avec Des Composés Similaires
- Mannosamine-desthiobiotin adduct
- Mannosamine-lipoic acid adduct
- Glucosamine-biotin adduct
Comparison: The mannosamine-biotin adduct is unique in its ability to enhance the binding efficiency of antibodies to antigens while reducing immunogenicity . This makes it particularly valuable in applications where immune response modulation is critical.
Propriétés
Formule moléculaire |
C16H27N3O7S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7?,8-,9?,11?,12+,13-,14-,15-/m1/s1 |
Clé InChI |
ZTLJQXVNMGADLN-CLKPBNSGSA-N |
SMILES isomérique |
C1C2C(C(S1)CCCCC(=O)N[C@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




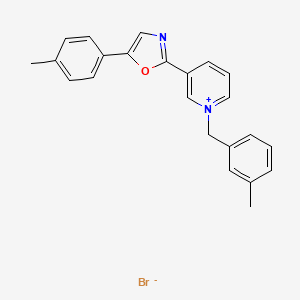
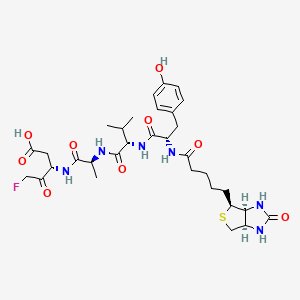
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
